REACTION_CXSMILES
|
C1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=CC=CC=3)[C:6](=O)[C:5]=2C=CC=1.[NH2:17][C:18]1[C:31]2[C:30](=[O:32])[C:29]3[C:24](=[C:25]([NH2:35])[C:26]([Br:34])=[CH:27][C:28]=3[OH:33])[C:23](=[O:36])[C:22]=2[C:21]([OH:37])=[CH:20][C:19]=1Br>>[NH2:17][C:18]1[C:31]2[C:30](=[O:32])[C:29]3[C:24](=[C:25]([NH2:35])[C:26]([Br:34])=[CH:27][C:28]=3[OH:33])[C:23](=[O:36])[C:22]=2[C:21]([OH:37])=[CH:20][C:19]=1[O:15][C:13]1[CH:14]=[CH:5][CH:6]=[CH:7][CH:12]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=2C(C3=C(C(=CC(=C3C(C12)=O)O)Br)N)=O)O)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=2C(C3=C(C(=CC(=C3C(C12)=O)O)Br)N)=O)O)OC1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |